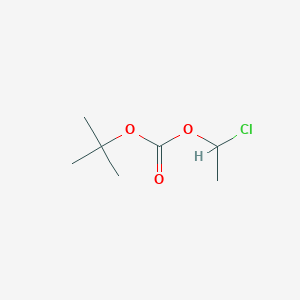

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester

Description

Properties

IUPAC Name |

tert-butyl 1-chloroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXWFUGPHWFKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester typically involves the reaction of carbonic acid derivatives with chloroethyl and tert-butyl groups. One common method is the reaction of carbonic acid with 1-chloroethanol and tert-butyl alcohol under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature and reaction time to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce carbonic acid and the corresponding alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Hydrolysis: Acidic or basic conditions are used for hydrolysis, with water or aqueous solutions as the solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carbonic acid and the corresponding alcohol.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester serves as a valuable reagent in organic synthesis. Its electrophilic nature allows it to participate in various reactions:

- Synthesis of Derivatives: Used to prepare various chemical derivatives through nucleophilic substitution reactions.

- Analytical Chemistry: Acts as a standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) for analyzing related compounds.

Biology

Research on this compound emphasizes its potential biological activity:

- Biochemical Interactions: Investigated for interactions with biomolecules, which can provide insights into its mechanism of action within biological systems.

- Toxicological Studies: Evaluated for potential toxicity and environmental impact, particularly due to its chlorine substituent which may influence biological reactivity .

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development: Studied as a pharmaceutical intermediate that may lead to the development of new drugs targeting specific biological pathways.

- Mechanism of Action: Its ability to act as an electrophile makes it suitable for modifying biomolecules in drug design .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

- Manufacturing Processes: Employed in the synthesis of various chemical products that require specific functional groups.

- Material Science: Investigated for its properties that can be harnessed in the development of new materials with desired characteristics.

Data Tables

Case Study 1: Application in Organic Synthesis

A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules. The compound was used to generate various substituted esters through nucleophilic substitution reactions under controlled conditions.

Research focused on the interaction of this compound with enzymes revealed potential inhibitory effects on specific biochemical pathways. This study highlights the importance of understanding its reactivity in biological systems for future therapeutic applications.

Mechanism of Action

The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester involves its interaction with molecular targets through its ester and chloroethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Key Observations:

Reactivity and Stability :

- The chloroethyl group in 1-chloroethyl ethyl carbonate and the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions critical in prodrug activation .

- The tert-butyl group in tert-butyl phenyl carbonate and related compounds confers steric hindrance, improving stability against hydrolysis compared to linear esters (e.g., dimethyl carbonate) .

Structural Influence on Applications :

- Pharmaceutical Intermediates : Chlorinated esters like 1-chloroethyl ethyl carbonate are pivotal in synthesizing angiotensin II receptor blockers (e.g., candesartan) and antibiotics (e.g., cefotiam hexetil) .

- Protective Groups : tert-Butyl carbonates (e.g., tert-butyl phenyl carbonate) are widely used to protect hydroxyl or amine groups during multi-step syntheses due to their stability under acidic conditions .

Physical Properties: Boiling Points: Chlorinated esters (e.g., 1-chloroethyl ethyl carbonate) exhibit higher boiling points (~160°C) compared to non-chlorinated analogs like dimethyl carbonate (90°C), reflecting increased molecular weight and polarity . Density and Solubility: Chlorinated esters (e.g., 1-chloroethyl ethyl carbonate, density 1.136 g/mL) are denser than non-halogenated esters, likely influencing their solubility in organic solvents .

Research Findings and Trends

Synthetic Utility :

- The tert-butyl group in compounds like phthalimide tert-butyl carbonate (CAS 15263-20-4) highlights its role in protecting functional groups during peptide synthesis, a strategy applicable to the target compound .

For example, 1-chloroethyl 4-nitrophenyl carbonate’s reactivity warrants precautions similar to those for hazardous isocyanates (e.g., avoiding inhalation, using protective gear) .

Biological Activity

Overview

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester (CAS No. 98015-51-1) is a chemical compound with a molecular formula of C7H13ClO3. This compound has garnered interest due to its potential biological activities and applications in organic synthesis. Understanding its biological activity is crucial for its utilization in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The structure of this compound features a chloroethyl group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of the chlorine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides in biological systems. This reactivity can lead to modifications of biomolecules, potentially affecting cellular functions.

Antimicrobial Activity

Research has indicated that carbonic acid esters can exhibit antimicrobial properties. A study investigating various carbonic acid derivatives found that certain esters possess significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Microorganism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of carbonic acid esters on cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

Case Study 1: Antibacterial Properties

In a laboratory setting, this compound was tested against common bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted using this ester on various cancer cell lines. The findings revealed that at specific concentrations, the compound effectively reduced cell viability and triggered apoptotic mechanisms.

Applications in Drug Development

Due to its biological activity, this compound is being explored for its potential as a pharmaceutical intermediate. Its ability to modify biomolecules suggests applications in targeted drug delivery systems and as a scaffold for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.